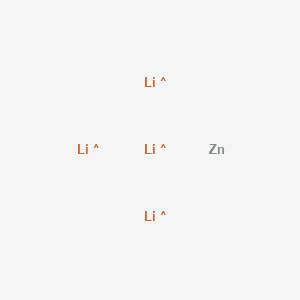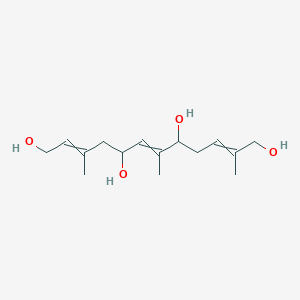
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound falls under the category of sesquiterpenes, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Carbon Skeleton: This step involves the construction of the dodeca-triene backbone through a series of reactions such as aldol condensation, Wittig reaction, or Diels-Alder reaction.
Introduction of Methyl Groups: Methyl groups are introduced at the 2, 6, and 10 positions using methylation reactions, often employing reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: A similar sesquiterpene alcohol with antimicrobial and anti-inflammatory properties.
Geranylgeraniol: Another sesquiterpene alcohol with applications in the synthesis of vitamins and other bioactive compounds.
Nerolidol: Known for its use in fragrances and potential therapeutic effects.
Uniqueness
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its specific combination of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
111950-74-4 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17/h4,6,9,14-19H,5,7-8,10H2,1-3H3 |
Clé InChI |
HEUSOFUYGCUSBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


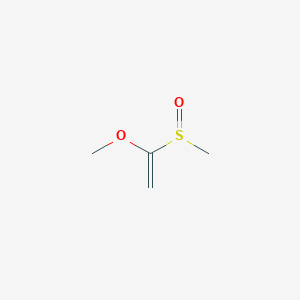
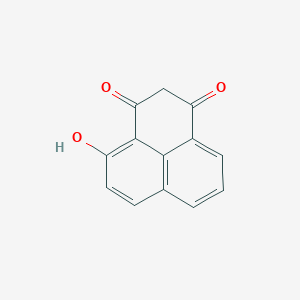
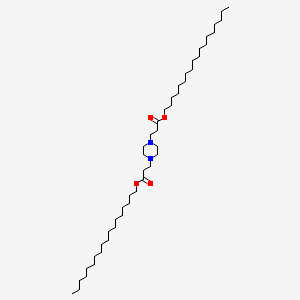
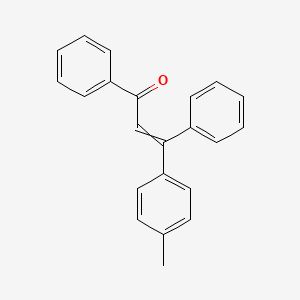
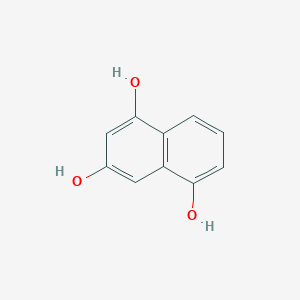
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
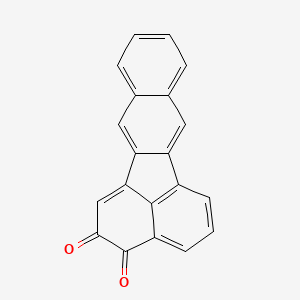
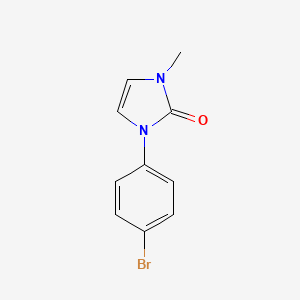

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
